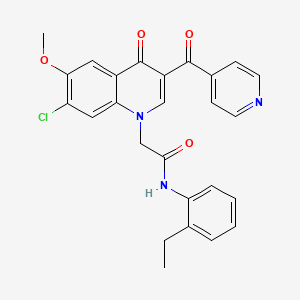
2-(7-chloro-3-isonicotinoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of functional groups such as the pyridine carbonyl and the ethylphenyl acetamide moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential for understanding its mode of action.
Comparison with Similar Compounds
Similar Compounds
- **2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE
- **2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-PROPYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its structural features allow for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22ClN3O4 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
2-[7-chloro-6-methoxy-4-oxo-3-(pyridine-4-carbonyl)quinolin-1-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H22ClN3O4/c1-3-16-6-4-5-7-21(16)29-24(31)15-30-14-19(25(32)17-8-10-28-11-9-17)26(33)18-12-23(34-2)20(27)13-22(18)30/h4-14H,3,15H2,1-2H3,(H,29,31) |
InChI Key |
IBLBBUIQMHNMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)Cl)OC)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















